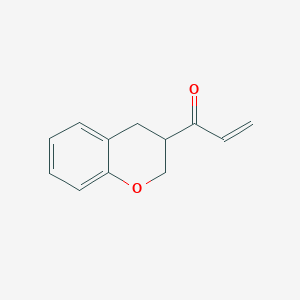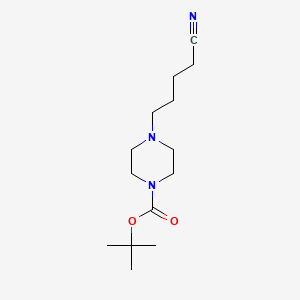
3-Methylpyridine-4-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylpyridine-4-carboximidamide: is an organic compound with the molecular formula C7H9N3 It is a derivative of pyridine, where a methyl group is attached to the third carbon and a carboximidamide group is attached to the fourth carbon of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpyridine-4-carboximidamide can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with cyanamide under specific conditions to introduce the carboximidamide group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that utilize continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize the yield and purity of the compound. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-Methylpyridine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups, such as amines.
Substitution: The pyridine ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives.
科学的研究の応用
Chemistry: In chemistry, 3-Methylpyridine-4-carboximidamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a valuable tool for probing biological pathways and mechanisms.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of 3-Methylpyridine-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
3-Methylpyridine: A precursor to 3-Methylpyridine-4-carboximidamide, it has a similar structure but lacks the carboximidamide group.
4-Methylpyridine: Another positional isomer of methylpyridine, differing in the position of the methyl group on the pyridine ring.
2-Methylpyridine:
Uniqueness: this compound is unique due to the presence of both a methyl group and a carboximidamide group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C7H9N3 |
|---|---|
分子量 |
135.17 g/mol |
IUPAC名 |
3-methylpyridine-4-carboximidamide |
InChI |
InChI=1S/C7H9N3/c1-5-4-10-3-2-6(5)7(8)9/h2-4H,1H3,(H3,8,9) |
InChIキー |
UWIMHJUGORCLEI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13601713.png)






